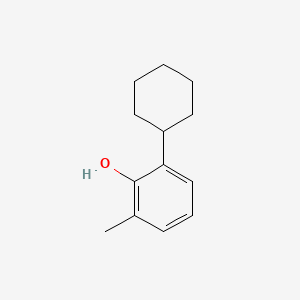![molecular formula C16H15N5O2 B12168765 N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid ist eine chemische Verbindung, die eine Methoxyphenylgruppe und eine Tetrazolylphenylgruppe aufweist, die über eine Acetamidbindung miteinander verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Tetrazolrings: Der Tetrazolring kann synthetisiert werden, indem man ein geeignetes Nitril mit Natriumazid in Gegenwart eines Katalysators wie Zinkchlorid umsetzt.
Kupplungsreaktion: Das Tetrazolderivat wird dann mit einem Methoxyphenylacetamidderivat unter Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gekoppelt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen zur Skalierung des Produktionsprozesses umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.
Substitution: Die Acetamidgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators können verwendet werden.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) können eingesetzt werden.
Hauptprodukte
Oxidation: Bildung von hydroxylierten Derivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Acetamidderivaten.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein Potenzial für die Arzneimittelentwicklung, insbesondere bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
Der Wirkungsmechanismus von N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an ein bestimmtes Enzym oder einen bestimmten Rezeptor wirken und so dessen Aktivität modulieren. Der Tetrazolring kann die Carboxylgruppe nachahmen, so dass die Verbindung auf ähnliche Weise mit biologischen Zielstrukturen interagieren kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[4-Methoxy-3-(1H-Tetrazol-1-yl)phenyl]acetamid
- N-[3-(1H-Tetrazol-5-yl)-phenyl]acetamid
Einzigartigkeit
N-(3-Methoxyphenyl)-2-[4-(1H-Tetrazol-1-yl)phenyl]acetamid ist aufgrund der spezifischen Positionierung der Methoxy- und Tetrazolgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Das Vorhandensein sowohl einer Methoxygruppe als auch eines Tetrazolrings kann seine Fähigkeit verbessern, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C16H15N5O2 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-4-2-3-13(10-15)18-16(22)9-12-5-7-14(8-6-12)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22) |
InChI-Schlüssel |
IULJLUQOIOCNQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168682.png)
![6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B12168684.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12168702.png)
![5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12168705.png)
methanone](/img/structure/B12168709.png)
![Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)
![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)
methanone](/img/structure/B12168734.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12168743.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)
